

Unveiling the Kinase Selectivity Profile of ZM-306416 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

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This guide provides a comprehensive analysis of the kinase cross-reactivity profile of **ZM-306416 hydrochloride**, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR). While primarily targeting VEGFRs, this small molecule also exhibits significant activity against other kinases, a crucial consideration for its application in research and drug development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison of ZM-306416's performance against alternative kinase inhibitors.

Comparative Kinase Inhibition Profile

ZM-306416 hydrochloride has been characterized as a potent inhibitor of VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators of angiogenesis. Notably, it also demonstrates high potency against the Epidermal Growth Factor Receptor (EGFR). Its inhibitory activity extends to other non-receptor tyrosine kinases, albeit with lower potency. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below. It is important to note that variations in IC50 values can arise from different experimental conditions.



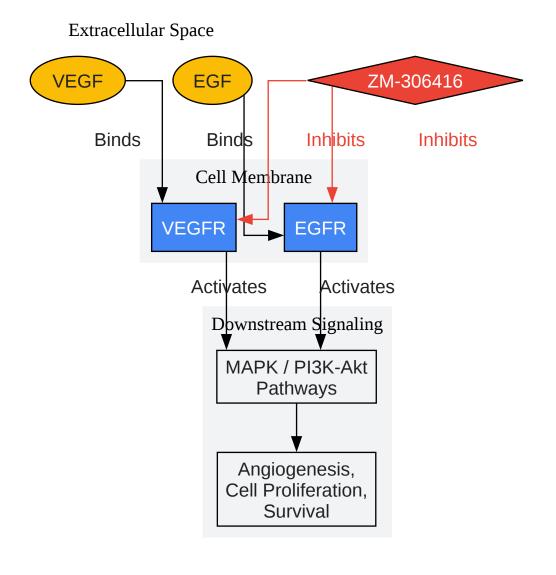
Kinase Target	IC50 (nM)	Reference
VEGFR-2 (KDR)	100	[1]
VEGFR-1 (Flt)	330 - 2000	[1]
EGFR	<10	[1]
Abl	1300	[1]
Src	Data not consistently reported	

Primary Signaling Pathways Affected by ZM-306416

ZM-306416 primarily interferes with the VEGFR signaling cascade, a critical pathway in angiogenesis. Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as MAPK and PI3K/Akt, which promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-1 and VEGFR-2, ZM-306416 effectively blocks these pro-angiogenic signals.

Furthermore, its potent inhibition of EGFR implicates it in the regulation of cell proliferation, differentiation, and survival across various cell types. The significant off-target activity against EGFR is a key characteristic of this inhibitor.





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ZM-306416 Inhibition of VEGFR and EGFR Signaling Pathways.

Experimental Protocols

The determination of kinase inhibition profiles is critical for characterizing small molecule inhibitors. Below is a generalized protocol for an in vitro biochemical kinase assay, which is a standard method for determining the IC50 values of compounds like ZM-306416.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ZM-306416 hydrochloride** against a panel of purified kinases.

Materials:



- Recombinant human kinases (e.g., VEGFR1, VEGFR2, EGFR, Abl, Src)
- Kinase-specific peptide substrates
- ZM-306416 hydrochloride
- Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or nonradioactive ATP for luminescence/fluorescence-based assays
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
- 96-well or 384-well assay plates
- Detection reagents (e.g., Phosphor imager screens, luminescence/fluorescence plate reader)
- DMSO (for compound dilution)

Procedure:

- Compound Preparation: Prepare a stock solution of ZM-306416 hydrochloride in 100%
 DMSO. Perform serial dilutions to create a range of concentrations for testing.
- Kinase Reaction Setup:
 - Add the kinase reaction buffer to the wells of the assay plate.
 - Add the diluted ZM-306416 or DMSO (vehicle control) to the appropriate wells.
 - Add the specific peptide substrate for the kinase being tested.
 - Add the purified kinase to each well to initiate the pre-incubation.
- Initiation of Kinase Reaction: Start the reaction by adding ATP (spiked with radiolabeled ATP for radiometric assays) to each well.



• Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

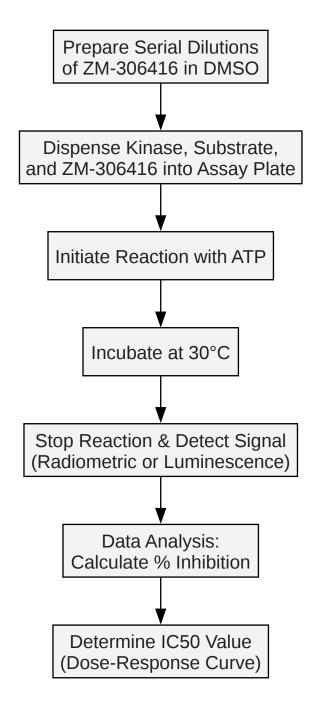
Termination and Detection:

- Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a phosphor imager or scintillation counter.
- Luminescence/Fluorescence Assay: Stop the reaction and measure the signal according to the specific assay kit instructions (e.g., ADP-Glo[™], LanthaScreen[™]). The signal is typically proportional to the amount of ADP produced or ATP remaining.

Data Analysis:

- Calculate the percentage of kinase activity for each ZM-306416 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the ZM-306416 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.





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References



- 1. medchemexpress.com [medchemexpress.com]
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